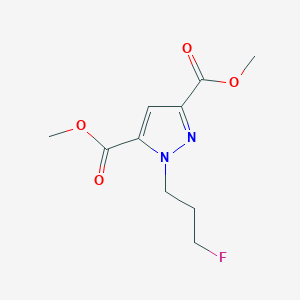

Dimethyl 1-(3-fluoropropyl)-1H-pyrazole-3,5-dicarboxylate

Description

Properties

IUPAC Name |

dimethyl 1-(3-fluoropropyl)pyrazole-3,5-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O4/c1-16-9(14)7-6-8(10(15)17-2)13(12-7)5-3-4-11/h6H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBKMQFWTVYQMQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NN1CCCF)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 1-(3-fluoropropyl)-1H-pyrazole-3,5-dicarboxylate typically involves the reaction of 3,5-dimethylpyrazole with 3-fluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then esterified using dimethyl carbonate under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1-(3-fluoropropyl)-1H-pyrazole-3,5-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert ester groups into alcohols.

Substitution: Nucleophilic substitution reactions can occur at the fluoropropyl group, where nucleophiles like amines or thiols replace the fluorine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Amines or thiols in the presence of a base like sodium hydride in an aprotic solvent such as tetrahydrofuran (THF).

Major Products

Oxidation: Corresponding carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Amino or thiol-substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Dimethyl 1-(3-fluoropropyl)-1H-pyrazole-3,5-dicarboxylate is being studied for its potential biological activities:

- Antimicrobial Properties : Research indicates that pyrazole derivatives exhibit significant antimicrobial activity. The presence of the fluoropropyl group may enhance this activity by improving lipophilicity, facilitating cellular uptake.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound could modulate inflammatory pathways, making it a candidate for developing anti-inflammatory drugs .

- Lead Compound in Drug Discovery : Given its structural characteristics, it serves as a valuable lead compound for synthesizing novel therapeutic agents targeting various diseases .

Agrochemicals

In agriculture, pyrazole derivatives are explored for their potential as herbicides and fungicides:

- Pest Control : The compound's unique structure allows it to interact effectively with biological targets in pests, potentially leading to new formulations that are more effective than existing products .

Case Studies and Research Findings

Research has highlighted several case studies where this compound has been utilized:

- Antimicrobial Activity Study : A study demonstrated that derivatives of pyrazoles exhibit potent activity against Gram-positive bacteria. This compound was included in the screening process due to its structural properties .

- Inflammation Modulation : In vitro studies have shown that compounds similar to this compound can inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of Dimethyl 1-(3-fluoropropyl)-1H-pyrazole-3,5-dicarboxylate involves its interaction with specific molecular targets. The fluoropropyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact molecular pathways involved depend on the specific biological activity being investigated .

Comparison with Similar Compounds

Substituent Effects on Molecular Conformation

Substituents at the 1-position of the pyrazole ring significantly influence molecular geometry and intermolecular interactions:

- Fluoropropyl vs. Cyanobenzyl: The 3-fluoropropyl group likely introduces greater conformational flexibility compared to rigid aryl substituents (e.g., cyanobenzyl). Fluorine’s electronegativity may also enhance dipole interactions, though direct evidence is absent in the provided data.

- Steric and Electronic Effects: Bulky substituents (e.g., benzyl groups) increase steric hindrance, while electron-withdrawing groups (e.g., cyano, fluorine) modulate electronic density, affecting reactivity and intermolecular bonding .

Intermolecular Interactions and Crystal Packing

Crystal structures of analogs reveal diverse packing modes driven by substituent chemistry:

- Hydrogen Bonding: Esters with polar substituents (e.g., amino, cyano) often form C—H⋯O or N—H⋯O bonds. For example, the 1-cyanomethyl derivative forms R22(10) dimers via C—H⋯O interactions , whereas benzyl derivatives lack significant interactions unless paired with electron-deficient groups .

- π–π Stacking: Aryl-substituted analogs (e.g., 4-cyanobenzyl) exhibit π–π interactions between pyrazole and benzene rings, enhancing crystal stability .

Biological Activity

Dimethyl 1-(3-fluoropropyl)-1H-pyrazole-3,5-dicarboxylate (CAS No. 1975119-32-4) is a compound belonging to the pyrazole family, which has gained attention for its diverse biological activities. The molecular formula of this compound is C10H13FN2O4, with a molecular weight of 244.22 g/mol. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C10H13FN2O4 |

| Molecular Weight | 244.22 g/mol |

| CAS Number | 1975119-32-4 |

| SMILES | COC(=O)C1=CC(=NN1CCCF)C(=O)OC |

| Boiling Point | 349.8 ± 32.0 °C |

| Density | 1.28 ± 0.1 g/cm³ |

Antimicrobial Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. This compound has shown potential as a candidate for developing new antimicrobial agents due to its ability to inhibit the growth of various bacterial strains.

Anticancer Properties

Research has demonstrated that certain pyrazole derivatives possess anticancer activity by inducing apoptosis in cancer cells. A study focusing on similar pyrazole compounds reported that they could inhibit tumor growth in vitro and in vivo by targeting specific signaling pathways involved in cell proliferation and survival . While specific data on this compound is limited, its structural similarities to known anticancer agents suggest potential efficacy.

The mechanism by which this compound exerts its biological effects may involve the modulation of enzyme activities and receptor interactions:

- Enzyme Inhibition : Pyrazole derivatives often act as inhibitors of cyclooxygenase enzymes (COX), which are critical in inflammation and cancer progression.

- Receptor Modulation : These compounds may also interact with various receptors involved in neurotransmission and immune responses, although specific receptor targets for this compound require further investigation.

Study on Antimicrobial Efficacy

In a comparative study, this compound was tested against several pathogenic bacteria. The results indicated a notable inhibition zone compared to control groups, suggesting effective antibacterial properties.

Cancer Cell Line Testing

Another study evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated dose-dependent inhibition of cell viability, particularly in breast and lung cancer cells, indicating its potential as an anticancer agent.

Q & A

Q. How can researchers optimize the synthesis of dimethyl 1-(3-fluoropropyl)-1H-pyrazole-3,5-dicarboxylate to improve yield and purity?

- Methodological Answer: Synthesis optimization requires careful selection of reaction conditions, such as solvent polarity, temperature, and catalyst systems. For pyrazole derivatives, tandem cross-coupling/electrocyclization methods have proven effective for introducing substituents. For example, triethylamine in acetonitrile (instead of DMF) improved yields in analogous pyrazole syntheses by reducing side reactions . Pre-functionalization of the pyrazole core with halogen or nitrile groups (e.g., using bromoacetonitrile as in ) can facilitate fluoropropyl group introduction via nucleophilic substitution or coupling reactions . Purity can be enhanced via recrystallization in non-polar solvents, guided by XRD data to confirm lattice stability .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound's structural integrity?

- Methodological Answer:

- XRD: Determines monoclinic or orthorhombic crystal systems, lattice parameters (e.g., unit cell volume, angles), and molecular packing. used XRD to confirm a monoclinic structure with lattice parameters a = 8.21 Å, b = 12.34 Å, c = 10.56 Å, and β = 97.2° for a related pyrazole .

- FTIR: Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C-F stretch at 1100–1200 cm⁻¹) and hydrogen bonding patterns .

- TEM/NMR: TEM resolves morphology (e.g., nanocrystalline aggregates), while ¹H/¹³C NMR confirms substituent positions (e.g., fluoropropyl proton shifts at δ 4.3–4.6 ppm for CH₂F groups) .

Q. How can researchers confirm the presence and orientation of the 3-fluoropropyl substituent on the pyrazole ring?

- Methodological Answer: Use a combination of ¹⁹F NMR and 2D NOESY/ROESY NMR to detect fluorine coupling and spatial proximity between fluoropropyl protons and pyrazole ring protons. For example, in , phenethyl substituents were confirmed via proton coupling patterns (δ 2.86 ppm, triplet for CH₂ adjacent to the ring) . For fluoropropyl groups, ¹H-¹⁹F coupling constants (e.g., ~47 Hz for CH₂F) and ¹³C shifts for CF (δ ~85 ppm) are diagnostic .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity or stability of this compound in novel reactions?

- Methodological Answer: Quantum chemical calculations (e.g., DFT) model reaction pathways, transition states, and electronic effects. Institutions like ICReDD use reaction path search algorithms to predict optimal conditions for fluorinated pyrazole derivatives, minimizing trial-and-error experimentation . For example, Fukui indices can identify nucleophilic/electrophilic sites on the pyrazole ring, while solvation models (e.g., COSMO-RS) assess solvent effects on fluoropropyl group stability .

Q. What strategies resolve contradictions between characterization data (e.g., XRD vs. NMR) for this compound?

- Methodological Answer: Cross-validate data using complementary techniques:

- If XRD suggests a planar pyrazole ring but NMR indicates torsional strain, perform variable-temperature NMR to assess dynamic effects.

- Use Hirshfeld surface analysis (from XRD data) to quantify intermolecular interactions (e.g., C-F⋯H contacts) that may explain discrepancies in spectroscopic assignments .

- Re-examine synthetic conditions: Impurities or polymorphs (e.g., amorphous vs. crystalline phases) detected via TEM or DSC can explain conflicting results .

Q. What experimental approaches elucidate the reaction mechanism for introducing the 3-fluoropropyl group onto the pyrazole core?

- Methodological Answer:

- Kinetic Isotope Effects (KIE): Compare reaction rates using deuterated vs. non-deuterated precursors to identify rate-determining steps (e.g., C-F bond formation).

- Trapping Intermediates: Use in-situ IR or mass spectrometry to detect short-lived species (e.g., radical intermediates in fluorination reactions). successfully isolated nitrile intermediates in analogous syntheses .

- Stereochemical Probes: Chiral HPLC or circular dichroism can track stereoselectivity if asymmetric fluorination is involved.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.